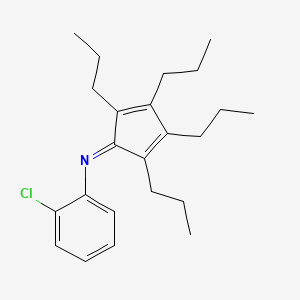
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetrapropyl-substituted cyclopentadienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine typically involves the following steps:
Formation of the Cyclopentadienyl Ring: The cyclopentadienyl ring is synthesized through a series of reactions involving the appropriate starting materials, such as cyclopentadiene and propyl halides, under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorophenyl halide reacts with the cyclopentadienyl intermediate.
Formation of the Imine Group: The final step involves the formation of the imine group through a condensation reaction between the chlorophenyl-substituted cyclopentadienyl compound and an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the imine group.
Substitution: Compounds with different functional groups replacing the chlorophenyl group.
Scientific Research Applications
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-chlorophenylthiourea
- 2-chlorostyrene
Comparison: N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine is unique due to its tetrapropyl-substituted cyclopentadienyl ring, which imparts distinct chemical and physical properties compared to other 2-chlorophenyl compounds
Properties
CAS No. |
869668-09-7 |
|---|---|
Molecular Formula |
C23H32ClN |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C23H32ClN/c1-5-11-17-18(12-6-2)20(14-8-4)23(19(17)13-7-3)25-22-16-10-9-15-21(22)24/h9-10,15-16H,5-8,11-14H2,1-4H3 |
InChI Key |
TUWATISFENJNKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC2=CC=CC=C2Cl)C(=C1CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















